1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene
Overview
Description
1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene is an organic compound with the molecular formula C7H3BrF4O. This compound is part of the broader class of bromobenzenes, which are aromatic compounds containing a bromine atom attached to a benzene ring. The presence of difluoromethoxy and difluoro substituents makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethoxy)-2,3-difluoro-benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol) are commonly used.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with functional groups such as amines, ethers, or thioethers.
Coupling Reactions: Products include biaryl compounds, styrenes, and alkynylbenzenes.
Scientific Research Applications
1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and organic semiconductors.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors through covalent or non-covalent binding. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design .
Comparison with Similar Compounds
- 1-Bromo-4-(difluoromethoxy)benzene
- 1-Bromo-2,3-difluorobenzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness: 1-Bromo-4-(difluoromethoxy)-2,3-difluoro-benzene is unique due to the combination of bromine, difluoromethoxy, and difluoro substitu
Properties
IUPAC Name |
1-bromo-4-(difluoromethoxy)-2,3-difluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEGBPRYVSYSQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1OC(F)F)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.